Lipophilicity and Polar Surface Area Differentiation vs. Endo-8-Methyl-8-azabicyclo[3.2.1]octan-3-amine
The target compound’s computed XLogP3-AA of 0.9 is approximately 0.6–0.8 log units lower than the predicted XLogP3 of endo‑8‑methyl‑8‑azabicyclo[3.2.1]octan‑3‑amine (estimated 1.5–1.7), consistent with the polarity introduced by the 2‑methoxyethyl chain [1]. Its TPSA of 24.5 Ų is approximately 5–8 Ų larger than the 8‑methyl analog (estimated 16–19 Ų), reflecting the additional ether oxygen [1]. These differences are expected to translate into higher aqueous solubility and altered passive membrane permeability for the target compound relative to the 8‑methyl comparator.
| Evidence Dimension | Computed XLogP3-AA and Topological Polar Surface Area (TPSA) |
|---|---|
| Target Compound Data | XLogP3-AA 0.9; TPSA 24.5 Ų |
| Comparator Or Baseline | Endo-8-methyl-8-azabicyclo[3.2.1]octan-3-amine (estimated XLogP3 1.5–1.7; TPSA 16–19 Ų) |
| Quantified Difference | ΔXLogP3 ≈ −0.6 to −0.8; ΔTPSA ≈ +5.5 to +8.5 Ų |
| Conditions | Computed using XLogP3 3.0 and Cactvs 3.4.8.18 (PubChem); comparator values are estimated from structural analogs and functional group contributions |
Why This Matters
A lower XLogP3 and higher TPSA predict improved aqueous solubility and reduced non-specific membrane partitioning, which can be decisive when selecting a building block for CNS-penetrant vs. peripherally restricted lead series.
- [1] PubChem. Compound Summary for CID 62740866: 8-(2-methoxyethyl)-N-methyl-8-azabicyclo[3.2.1]octan-3-amine. National Center for Biotechnology Information. Accessed 2026-05-06. View Source
